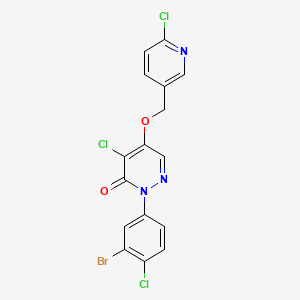
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes multiple halogen substitutions and a methoxy group attached to a pyridinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the halogenated phenyl and pyridinyl groups. Common reagents used in these reactions include halogenating agents such as bromine and chlorine, as well as methoxy group donors like methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A compound with similar halogen substitutions and methoxy group.
Uniqueness
3(2H)-Pyridazinone, 2-(3-bromo-4-chlorophenyl)-4-chloro-5-((6-chloro-3-pyridinyl)methoxy)- stands out due to its unique combination of halogenated phenyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
122322-22-9 |
|---|---|
Molecular Formula |
C16H9BrCl3N3O2 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-4-chloro-5-[(6-chloropyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9BrCl3N3O2/c17-11-5-10(2-3-12(11)18)23-16(24)15(20)13(7-22-23)25-8-9-1-4-14(19)21-6-9/h1-7H,8H2 |
InChI Key |
OWUNPRLEOCQAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Cl)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



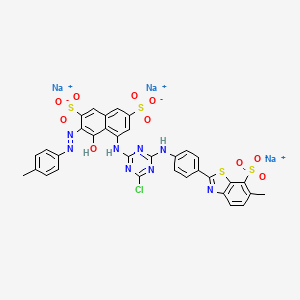
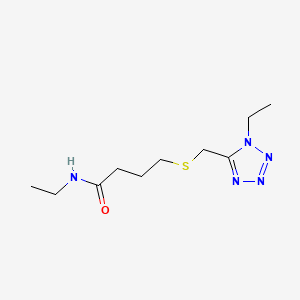

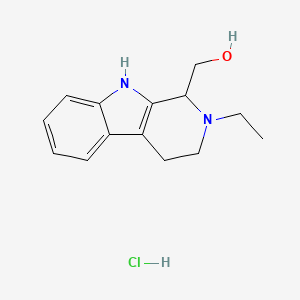

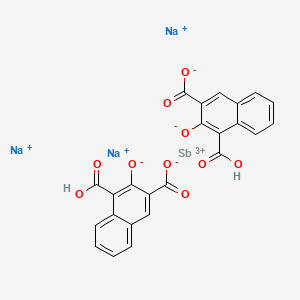
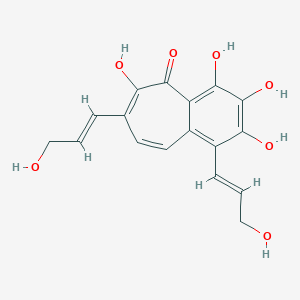


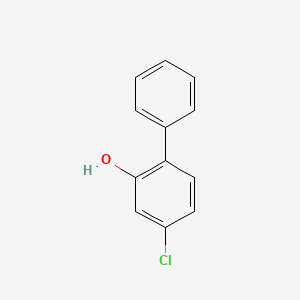
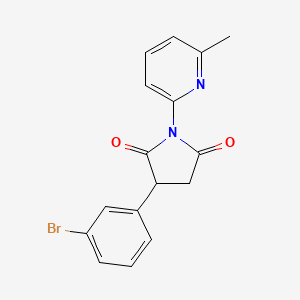
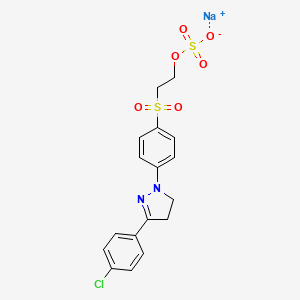
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
